molecular formula C9H9NO3 B1335964 4-Isocyanato-1,2-dimethoxybenzene CAS No. 37527-66-5

4-Isocyanato-1,2-dimethoxybenzene

Cat. No. B1335964
CAS RN: 37527-66-5
M. Wt: 179.17 g/mol
InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N
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Description

4-Isocyanato-1,2-dimethoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethoxybenzene moieties, which can provide insights into the behavior and reactivity of similar structures. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for benzyne-furan Diels-Alder reactions , and 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide undergoes a free-radical process to yield a dicyano diarylethane . Additionally, derivatives of 1,2-dimethoxybenzene have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes .

Synthesis Analysis

The synthesis of compounds related to 4-Isocyanato-1,2-dimethoxybenzene involves various chemical reactions. For example, the synthesis of substituted oxabenzonorbornadienes from 1,4-difluoro-2,5-dimethoxybenzene follows an initial Diels-Alder reaction, which is then followed by ring opening under acidic conditions to yield substituted naphthol derivatives . Another synthesis route involves the heating of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide in boiling toluene with chloroacetic acid or phosphoryl chloride, leading to the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Isocyanato-1,2-dimethoxybenzene can be complex, with the presence of multiple substituents influencing the overall geometry and reactivity. For instance, the presence of electron-donating methoxy groups in the dimethoxybenzene derivatives can affect the electron density distribution and thus the reactivity of the compound . The stereochemistry of such compounds can also be intricate, as seen in the isolation of two interconvertible stereoisomers of a dicyano diarylethane .

Chemical Reactions Analysis

The chemical reactions involving dimethoxybenzene derivatives are diverse. The Diels-Alder reaction is a key transformation used to synthesize polycyclic compounds from 1,4-difluoro-2,5-dimethoxybenzene . Free-radical processes are also involved in the synthesis of certain dimethoxybenzene derivatives, as demonstrated by the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane . Furthermore, the derivatives of 1,2-dimethoxybenzene have been subjected to various reactions such as reduction, nitration, 1,4-addition, bromination, and esterification to obtain new compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isocyanato-1,2-dimethoxybenzene would be influenced by its functional groups. While specific properties are not detailed in the provided papers, the presence of isocyanato and methoxy groups would suggest reactivity towards nucleophiles and potential for further chemical modifications. The methoxy groups could also confer increased solubility in organic solvents compared to the unsubstituted benzene ring. The papers discuss the properties of related compounds, such as their ability to undergo ring opening and their reactivity in free-radical processes , which can provide a general understanding of the behavior of similar compounds.

Scientific Research Applications

1. Use in Overcharge Protection of Lithium Batteries

4-Isocyanato-1,2-dimethoxybenzene and its derivatives, such as 4-tertbutyl-1,2-dimethoxybenzene (TDB), have been synthesized and tested for overcharge protection in Li–LiFePO4 batteries. These compounds, being soluble in organic polar electrolytes, address the solubility issues of similar additives and show potential for practical applications in commercial rechargeable lithium batteries without affecting charge-discharge behaviors (Feng, Ai, Cao, & Yang, 2007).

2. Role in Synthesis of Medical Intermediate Molecules

The synthesis of medical intermediate molecules like 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine involves processes starting from 1,4-dimethoxybenzene. This synthesis pathway is crucial in producing molecules used in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).

3. Application in Non-Aqueous Redox Flow Batteries

1,4-Dimethoxybenzene derivatives are chosen for use as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and electrochemical reversibility. Modifications, such as incorporating bicyclic substitutions and ether chains, enhance their solubility and chemical stability in the charged state, proving beneficial for the efficiency and longevity of these batteries (Jingjing Zhang et al., 2017).

4. Ozonolysis in Environmental Science

Ozonolysis of lignin models including 1,2-dimethoxybenzene and its isomers plays a significant role in environmental science. This process leads to the formation of hydroxylation products, quinones, and other intermediates, offering insights into the oxidative degradation of organic compounds in aquatic environments (Mvula, Naumov, & von Sonntag, 2009).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-isocyanato-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTBFFZQIRSGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393237
Record name 4-isocyanato-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-1,2-dimethoxybenzene

CAS RN

37527-66-5
Record name 4-isocyanato-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosgene (4 eq) is bubbled at a moderate rate into a 3-neck flask containing a solution of 3,4-dimethoxyaniline (1 eq.), in benzene (2 liters). The flask is cooled in an ice bath for 15 minutes and then the solution is refluxed for 13/4 hours while excess phosgene is added. The reaction mixture is then refluxed overnight and the solvent removed under vacuum. Acetone is added and the solvent is again removed under vacuum leaving a dark brown oily residue which is distilled at 132°-134° C./0.6 mm. Yield: 22.5 g.
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Synthesis routes and methods II

Procedure details

A solution of 0.163 m of 4-aminoveratrole in 250 ml of chlorobenzene was treated with excess HCl gas resulting in a heavy precipitate. The mixture was refluxed and treated with a stream of phosgene for 1/2 hr (50 g, 0.49 m). After refluxing an additional 1/2 hr chlorobenzene was evaporated in vacuo. Distillation of the residue afforded 23 g (79%) b.p. 145°-150° C, 17-18 mm.
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Synthesis routes and methods III

Procedure details

A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer and stir bar, condenser, 500 mL addition funnel, thermocouple, nitrogen inlet, heating bath, vacuum distillation apparatus. To a stirred solution of 3,4-dimethoxyaniline (81.9 g, 535 mmol) in xylenes (1400 mL) was added via the addition funnel, a 4 N solution of hydrogen chloride in 1,4-dioxane (295 mL, 1180 mmol) at ambient temperature. This mixture was stirred at ˜25° C. for 30 minutes, before it was heated to reflux under a slow N2 stream. Neat triphosgene (200.0 g, 674 mmol) was added to the refluxing stirred mixture in portions via the addition funnel over 45 minutes. Upon completion of the addition, the batch was refluxed for another hour. After cooling to ˜60° C., the batch was concentrated under reduced pressure to remove most of the solvent. The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg) to afford the title compound as an oil (93.0 g, 97%).
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81.9 g
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200 g
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Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bouchain, S Leit, S Frechette, EA Khalil… - Journal of Medicinal …, 2003 - ACS Publications
A series of sulfonamide hydroxamic acids and anilides have been synthesized and studied as histone deacetylase (HDAC) inhibitors that can induce hyperacetylation of histones in …
Number of citations: 145 pubs.acs.org

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